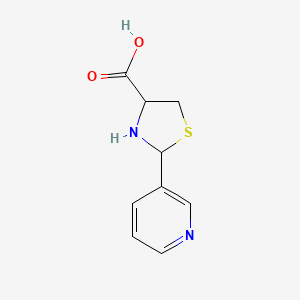

2-(3-Piridyl)thiazolidine-4-carboxylic acid

Beschreibung

2-(3-Piridyl)thiazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound derived from the condensation of L-cysteine and an aldehyde containing a pyridine moiety. These compounds are typically synthesized via reactions between L-cysteine and aldehydes, forming a five-membered thiazolidine ring with a carboxylic acid group at position 4 and variable substituents at position 2 . The 3-pyridyl substituent introduces a nitrogen-containing aromatic ring, which may influence electronic properties, solubility, and biological interactions compared to other aryl or alkyl substituents .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNGLHIMQHWTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316421 | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59777-95-6 | |

| Record name | NSC303514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piridyl)thiazolidine-4-carboxylic acid typically involves the condensation of aromatic amines with carbon disulfide in the presence of ammonium hydroxide and chloroacetic acid. This reaction is followed by treatment with acetonitrile under basic conditions . Another method involves the reaction of L-cysteine with formaldehyde in water, which is a simpler and greener approach .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as the one-pot synthesis in water, is gaining traction due to its environmental benefits and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Piridyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidine and pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

HPPTCA is recognized as a metabolite formed through the non-enzymatic condensation of cysteine and pyridoxal 5′-phosphate (the active form of vitamin B6). This process highlights its role in human metabolism, particularly concerning thiol compounds. Recent studies have developed high-performance liquid chromatography (HPLC) methods for the determination of HPPTCA in plasma, facilitating investigations into its physiological relevance and potential health implications .

Table 1: Analytical Methods for HPPTCA Detection

Pharmacological Applications

HPPTCA has been investigated for its potential pharmacological effects, particularly as a platelet-activating factor receptor antagonist. Research indicates that derivatives of 2-(3-Pyridyl)thiazolidine-4-carboxamide exhibit significant antagonistic activity against platelet-activating factors, which are involved in various inflammatory and thrombotic processes .

Case Study: Platelet-Activating Factor Antagonism

A study evaluated the structure-activity relationships of 2-(3-Pyridyl)thiazolidine derivatives, concluding that specific configurations of these compounds exhibit potent antagonistic activities. The findings suggest that modifications to the thiazolidine structure can enhance pharmacological efficacy .

Antitumor Potential

Recent investigations have also revealed the antitumor potential of thiazolidine derivatives. Compounds incorporating thiazolidine structures have shown promise in inducing apoptosis and inhibiting cell proliferation across various cancer cell lines. This is particularly relevant as thiazolidine-2,4-diones are known to activate PPARγ, a receptor implicated in glucose metabolism and cancer progression .

| Compound Type | Activity Type | Cancer Cell Lines Tested | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione | Antitumor | Various (e.g., breast cancer) | |

| HPPTCA Derivatives | Apoptosis induction | Human cancer cell lines |

Clinical Research Implications

HPPTCA's presence in human plasma has been linked to various clinical conditions, including its potential role as a biomarker for certain diseases. The development of reliable analytical methods to quantify HPPTCA levels in biological samples could aid in understanding its implications in health and disease management .

Wirkmechanismus

The mechanism of action of 2-(3-Piridyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can form stable thiazolidine rings through reactions with aldehydes and ketones, which makes it useful in bioconjugation and drug delivery systems. It also interacts with proteins and enzymes, potentially inhibiting or modifying their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Thiazolidine-4-carboxylic Acid Derivatives and Their Properties

Structural and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups :

- Heteroaromatic vs. thiazolidine) .

- Stereochemistry :

- The (2R,4R) configuration in compounds like L1 and MHY384 is critical for bioactivity, as it mimics natural substrates (e.g., L-DOPA) and optimizes enzyme interactions .

Biologische Aktivität

2-(3-Pyridyl)thiazolidine-4-carboxylic acid (PTCA) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of 2-(3-Pyridyl)thiazolidine-4-carboxylic acid features a thiazolidine ring fused with a pyridine moiety. The compound's molecular formula is , with a molecular weight of approximately 188.22 g/mol. Its unique structure contributes to its biological activity.

Anticancer Properties

Research has demonstrated that PTCA exhibits significant anticancer activity . A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The antiproliferative effects were evaluated using the National Cancer Institute's 60 human tumor cell line anticancer drug screen (NCI-60), where PTCA derivatives showed growth inhibition with GI50 values ranging from 0.12 μM to 10.9 μM across different cancer types .

Table 1: Anticancer Activity of PTCA Derivatives

| Compound | Cell Line Type | GI50 (μM) |

|---|---|---|

| 1a | Leukemia (CCRF-CEM) | 0.12 |

| 1b | Prostate (PC-3) | 0.75 |

| 3id | Melanoma (A375) | 1.5 |

| Control | Fibroblast | >10 |

Antimicrobial Activity

PTCA has also been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of PTCA is attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : Studies indicate that PTCA can induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest in the sub-G1 phase .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation .

Clinical Relevance

In a clinical study assessing the effects of PTCA on patients with prostate cancer, participants exhibited reduced tumor markers following treatment with PTCA derivatives. This supports the compound's potential as a therapeutic agent in oncology .

Pharmacokinetics

Research on the pharmacokinetics of PTCA indicates favorable absorption and distribution profiles, making it a viable candidate for further development in drug formulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-pyridyl)thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions between L-cysteine and aldehydes (e.g., aromatic or aliphatic aldehydes) under controlled pH and temperature conditions. For example, the reaction of L-cysteine with 3-pyridinecarboxaldehyde yields the thiazolidine ring structure. Metal complexes can further form by reacting the ligand with metal salts (e.g., Cu(II), Fe(II)) in a 1:2 molar ratio (metal:ligand) . Catalytic methods, such as using metal ion-loaded cation exchange resins, have also been employed to optimize yields .

Q. How is structural characterization of thiazolidine-4-carboxylic acid derivatives performed?

- Methodological Answer : Characterization involves a combination of spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- UV-Vis spectroscopy confirms metal-ligand charge transfer transitions in complexes.

- Mass spectrometry determines molecular ion peaks and fragmentation patterns.

- Thermogravimetric analysis (TGA) assesses thermal stability and hydration states.

Magnetic susceptibility measurements and elemental analysis further validate metal complex stoichiometry .

Q. What in vitro models are used to screen biological activity?

- Methodological Answer : Antibacterial activity is evaluated using disk diffusion or microdilution assays against Gram-positive (e.g., Streptococcus epidermis) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Minimum inhibitory concentrations (MICs) are determined, with Fe(II) complexes often showing enhanced efficacy due to improved membrane permeability .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of molecular interactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP level optimizes molecular geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, DFT studies correlate ligand-metal bond distances with experimental stability constants, explaining why Fe(II) complexes exhibit higher antibacterial activity than Cu(II) analogs . Molecular docking can further simulate interactions with biological targets (e.g., bacterial enzymes) .

Q. What methodologies assess developmental toxicity in zebrafish embryos?

- Methodological Answer : Zebrafish (Danio rerio) embryos are exposed to graded concentrations of the compound. Probit analysis calculates LC₅₀ values (e.g., 0.804 mM at 96 hours). Morphological defects (pericardial edema, bent spine) are quantified using stereo microscopy, while apoptosis is measured via TUNEL staining. Statistical significance is determined via ANOVA and post-hoc Tukey HSD tests .

Q. How are structure-activity relationships (SAR) determined for anticancer derivatives?

- Methodological Answer : SAR studies involve systematic modifications to the thiazolidine core and pyridyl substituents. For example, replacing the 3-pyridyl group with bulkier aryl groups enhances tubulin polymerization inhibition. Antiproliferative activity is tested against cancer cell lines (e.g., melanoma, prostate) using MTT assays, with IC₅₀ values compared to identify potent analogs .

Q. What strategies design selective EDG3 receptor antagonists?

- Methodological Answer : Pharmacophore models generated using Catalyst software identify critical features (e.g., carboxylic acid moiety, hydrophobic substituents). Virtual screening of 3D databases retrieves lead compounds, which are optimized via substituent variation (e.g., m-heptylphenyl groups improve EDG3 binding affinity) .

Q. How does the thiazolidine ring stability vary under different conditions?

- Methodological Answer : Stability is assessed via pH-dependent kinetic studies and vibrational spectroscopy. For instance, methyl substitution at the 2-position increases ring stability under acidic conditions, while electron-withdrawing groups (e.g., trifluoromethyl) enhance resistance to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.